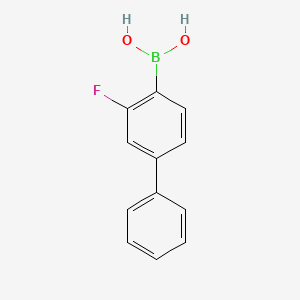

3-Fluoro-4-biphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

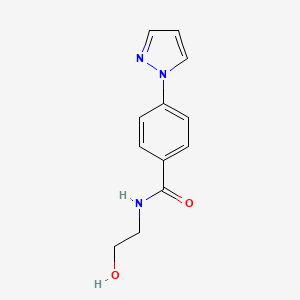

3-Fluoro-4-biphenylboronic acid is a chemical compound with the molecular formula C12H10BFO2 . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-biphenylboronic acid consists of a biphenyl core with a boronic acid group and a fluorine atom attached . The boronic acid group is synthetically versatile and is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Chemical Reactions Analysis

Boronic acids, including 3-Fluoro-4-biphenylboronic acid, are versatile compounds that can participate in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

Applications De Recherche Scientifique

Antifungal Applications

3-Fluoro-4-biphenylboronic acid derivatives have been observed to exhibit significant antifungal activity. Studies have shown that compounds like 4-fluoro-2-formylphenylboronic acid demonstrate strong antifungal properties against various fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. The antifungal efficacy is determined through agar diffusion tests and the minimum inhibitory concentrations (MICs) method. It's noted that the position of the fluorine substituent and tautomeric equilibrium that leads to the formation of 3-hydroxybenzoxaboroles play a crucial role in the observed activity (Borys et al., 2019).

Spectroscopic Studies and Adsorption Mechanism

3-Fluoro-4-biphenylboronic acid analogs have been the subject of comprehensive spectroscopic studies. Research involving Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman (SERS) spectroscopy in aqueous silver sol of fluoro and formyl analogues of phenylboronic acids has been conducted. These studies aimed to understand the adsorption modes and the influence of the type of substituent and its position in the phenyl ring on the geometry of isomers on the silver nanoparticle's surface. The findings indicate significant impact on the properties and adsorption behavior of these compounds, with certain isomers undergoing changes like dearomatization upon adsorption (Piergies et al., 2013).

Analytical Standards and Sensing Applications

Derivatives of 3-Fluoro-4-biphenylboronic acid have been utilized in the synthesis of analytical standards for PCB measurements. Fluoro-PCBs, prepared using the Suzuki-coupling, serve as analytical standards due to their ability to elute just before the corresponding PCBs in gas chromatography, indicating their potential utility in analytical settings. These standards are crucial for ensuring accurate and reliable measurement of PCB concentrations in various samples (Sott et al., 2008).

Propriétés

IUPAC Name |

(2-fluoro-4-phenylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFAPMMWMSLKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624993 |

Source

|

| Record name | (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-biphenylboronic acid | |

CAS RN |

409108-13-0 |

Source

|

| Record name | (3-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1358534.png)

![1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1358539.png)

![2-(Methylsulfonyl)-1-[4-(methylsulfonyl)phenyl]-1-ethanone](/img/structure/B1358541.png)

![1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1358549.png)

![4-[(2-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1358551.png)

![4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1358555.png)